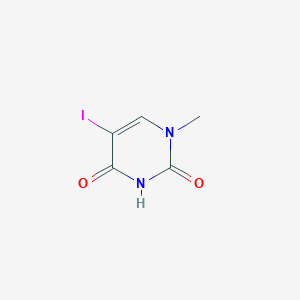

5-Iodo-1-methyluracil

Description

Significance of Pyrimidine (B1678525) Derivatives in Nucleic Acid Research

Pyrimidine derivatives are fundamental to life itself, forming the structural basis of nucleobases such as cytosine, thymine (B56734), and uracil (B121893), which are integral components of DNA and RNA. cymitquimica.com These molecules are not only the building blocks of genetic material but also play crucial roles in a myriad of cellular processes, including energy metabolism, signal transduction, and enzyme regulation. The inherent biological importance of pyrimidines has made their synthetic analogs a cornerstone of medicinal chemistry and molecular biology research. biosynth.combeilstein-journals.org By mimicking the natural pyrimidine bases, these synthetic derivatives can interact with and modulate the function of enzymes and proteins involved in nucleic acid metabolism, thereby providing powerful tools for studying and manipulating cellular processes. biosynth.com

Historical Context of Halogenated Uracil Analogues

The exploration of halogenated uracil analogues dates back to the mid-20th century, with the initial focus on their potential as anticancer and antiviral agents. The introduction of a halogen atom at the 5-position of the uracil ring was found to significantly alter the molecule's biological activity. One of the earliest and most notable examples is 5-fluorouracil (B62378), which remains a widely used chemotherapeutic agent. beilstein-journals.org This pioneering work paved the way for the synthesis and investigation of other halogenated uracils, including those containing chlorine, bromine, and iodine. The introduction of 5-halogenated uracil moieties into the DNA of mammalian cells was an early area of investigation, highlighting the potential of these compounds to be incorporated into genetic material. mdpi.com The rationale behind this research was that the incorporation of these analogues could disrupt DNA replication and repair processes, leading to cytotoxic effects in rapidly dividing cancer cells or inhibiting viral replication. The development of compounds like 5-iodo-2'-deoxyuridine as an antiviral agent further solidified the therapeutic potential of this class of molecules. beilstein-journals.org

Overview of Key Research Domains for 5-Iodo-1-methyluracil

The unique chemical properties of this compound have led to its application in several key areas of research:

Antiviral Research: As a synthetic pyrimidine nucleoside, this compound has been investigated for its potential to inhibit viral replication. biosynth.com The mechanism of action is believed to involve the inhibition of viral DNA and RNA synthesis through interaction with enzymes like thymidine (B127349) kinase. biosynth.com

Anticancer Research: The ability of halogenated pyrimidines to interfere with nucleic acid metabolism makes them promising candidates for anticancer drug development. Research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines.

Radiosensitization in Radiotherapy: A particularly promising area of research is the use of this compound as a radiosensitizer. mdpi.com In this application, the compound is incorporated into the DNA of cancer cells, making them more susceptible to the damaging effects of ionizing radiation. mdpi.com This approach has the potential to enhance the efficacy of radiotherapy while minimizing damage to surrounding healthy tissues. nih.gov

Chemical Synthesis and Reactivity Studies: The presence of a reactive iodine atom makes this compound a versatile intermediate in organic synthesis. It can participate in various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex heterocyclic compounds. clockss.org

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is driven by the overarching goal of leveraging its unique properties for therapeutic and research purposes. The primary objectives of this research include:

Elucidating Mechanisms of Action: A key focus is to understand the precise molecular mechanisms by which this compound exerts its antiviral, anticancer, and radiosensitizing effects. This involves studying its interactions with specific enzymes and cellular pathways.

Structure-Activity Relationship (SAR) Studies: Researchers are actively exploring how modifications to the structure of this compound and related compounds influence their biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Development of Novel Therapeutic Strategies: The ultimate aim of much of this research is to translate the promising preclinical findings into effective clinical applications. This includes the development of new antiviral and anticancer drugs, as well as improved radiotherapy protocols.

Expansion of Synthetic Methodologies: Continued investigation into the reactivity of this compound contributes to the broader field of organic synthesis, providing new tools for the construction of diverse molecular architectures.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O₂ | cymitquimica.combiosynth.com |

| Molecular Weight | 252.01 g/mol | cymitquimica.combiosynth.com |

| Appearance | Light yellow to yellow solid | cymitquimica.com |

| Purity | >96% | cymitquimica.com |

| IUPAC Name | 5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione | sigmaaldrich.com |

| CAS Number | 45774-47-8 | biosynth.com |

Research Findings on this compound

| Research Area | Key Findings | Relevant Compounds |

| Antiviral Activity | This compound is a synthetic pyrimidine nucleoside investigated as an antiviral agent. It is suggested to inhibit viral DNA and RNA synthesis by interacting with thymidine kinase. biosynth.com | 5-Iodo-2'-deoxyuridine, 5-vinyl-2'-deoxyuridine |

| Anticancer Activity | Halogenated pyrrolo[3,2-d]pyrimidines, structurally related to this compound, have shown antiproliferative activity against various cancer cell lines, with IC50 values as low as 0.014 µM. nih.gov | Halogenated pyrrolo[3,2-d]pyrimidines |

| Radiosensitization | 5-iodo-4-thio-2′-deoxyuridine (a related compound) has been shown to be an effective sensitizer (B1316253) to X-ray induced cancer cell death. mdpi.com The mechanism involves the incorporation into DNA and subsequent damage enhancement upon irradiation. mdpi.com | 5-iodo-4-thio-2′-deoxyuridine, 5-bromo-2'-deoxyuridine (B1667946) |

| Chemical Synthesis | This compound can be synthesized and used as a precursor in palladium-catalyzed reactions to create condensed heteroaromatic compounds. clockss.org | 5-iodo-2,6-dimethyl-4(1H)-pyrimidinone, 3-iodo-4-cinnolinone |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCQTJWSCCBUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Iodo 1 Methyluracil

Established Synthetic Pathways for 5-Iodo-1-methyluracil Core Structure

The synthesis of the this compound scaffold can be achieved through several established routes, primarily involving multi-step approaches. These methods provide access to the core structure, which serves as a crucial precursor for more complex derivatives.

Multi-step Synthetic Approaches

The most common and direct synthesis of this compound involves the N-alkylation of 5-iodouracil (B140508). This reaction typically employs an alkylating agent in the presence of a base. The alkylation of 5-iodouracil with various alkyl bromides has been shown to occur predominantly at the N1 position, yielding the desired 1-substituted-5-iodouracil derivatives. nih.gov For instance, the reaction of 5-iodouracil with butyl bromide or benzyl (B1604629) bromide in the presence of potassium carbonate leads to the formation of the corresponding N1-alkylated products. nih.gov This method is generally effective for primary and secondary alkyl groups, although steric hindrance can limit the reaction's success with bulkier substituents like tert-butyl groups. nih.gov

An alternative multi-step pathway involves the initial synthesis of 1-methyluracil (B15584) followed by direct iodination at the C5 position. Halogenation of uracil (B121893) and its derivatives is a well-established transformation. researchgate.netresearchgate.net Reagents such as iodine monochloride (ICl) can be used for the direct iodination of the uracil ring to furnish the 5-iodo derivative. researchgate.net

The following table summarizes representative N-alkylation reactions of 5-iodouracil to produce N1-substituted analogs.

Table 1: Synthesis of N1-Substituted 5-Iodouracil Analogs via Alkylation

| Alkylating Agent (R-Br) | Product (N1-R-5-iodouracil) | Yield | Reference |

|---|---|---|---|

| n-Butyl bromide | 1-(1-Butyl)-5-iodopyrimidine-2,4(1H,3H)-dione | 28% | nih.gov |

| sec-Butyl bromide | 1-(2-Butyl)-5-iodopyrimidine-2,4(1H,3H)-dione | 6.1% | nih.gov |

| Cyclohexylmethyl bromide | 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | 28.1% | nih.gov |

| Benzyl bromide | 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione | 11.4% | nih.gov |

Convergent and Divergent Synthesis Strategies

Beyond linear, multi-step syntheses, more advanced strategies are employed to generate libraries of compounds derived from a common intermediate.

A divergent synthesis approach utilizes a central, readily available precursor like this compound (or its nucleoside analog, 5-iodo-2'-deoxyuridine) to create a diverse range of derivatives. nih.govrsc.org Starting from the 5-iodo intermediate, various functional groups can be introduced at the 5-position through reactions like metal-halogen exchange followed by quenching with different electrophiles. nih.gov This strategy is highly efficient for generating a panel of related compounds for structure-activity relationship studies, as multiple derivatives are synthesized from a common late-stage intermediate. nih.govrsc.org

Conversely, a convergent synthesis strategy involves the independent synthesis of two or more complex fragments that are later joined to form the final molecule. This approach is often used for the synthesis of complex nucleoside analogues where the modified base and the sugar moiety are prepared separately and then coupled. mdpi.combeilstein-journals.org For example, a modified pyrimidine (B1678525) base, such as an alkynyl derivative of this compound, could be synthesized independently and then coupled to a modified sugar azide (B81097) via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, a hallmark of convergent synthesis. mdpi.com

Palladium-Catalyzed Coupling Reactions Involving this compound

The iodine atom at the C5 position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization.

Heck Reactions for C-C Bond Formation

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. libretexts.org this compound has been successfully employed in Heck coupling reactions. In a notable example, it was coupled with a protected glycal (an unsaturated sugar derivative) to synthesize pseudothymidine (B1595782), a C-nucleoside. nih.gov This reaction demonstrates the utility of the Heck coupling for creating a direct carbon-carbon linkage between the pyrimidine ring and a sugar mimic, a transformation that is challenging to achieve through other methods. nih.gov

Table 2: Example of a Heck Reaction with this compound

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound, Glycal (4) | Pd(OAc)₂, AsPh₃, Tributylamine | DMF, 60 °C, 18h | Pseudothymidine (7) | 51% (after subsequent steps) | nih.gov |

Sonogashira Cross-Coupling for Alkynyl Derivatives

The Sonogashira reaction is a highly reliable palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org this compound serves as an excellent substrate for this transformation, allowing for the introduction of various alkynyl groups at the 5-position. These reactions typically proceed in high yields under mild conditions. researchgate.net The standard catalyst system involves a palladium(II) source, such as dichlorobis(triphenylphosphine)palladium(II), and a copper(I) co-catalyst, like copper(I) iodide, in the presence of an amine base such as triethylamine. researchgate.netthieme-connect.de The resulting 5-alkynyl-1-methyluracil derivatives are valuable intermediates for further transformations or as target molecules in their own right.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hex-1-yne | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, 50 °C | 5-(Hex-1-yn-1-yl)-1-methyluracil | 84% | thieme-connect.de |

| Various terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, warm | 5-Alkynyl-1-methyluracil derivatives | High yields | researchgate.net |

Other Transition Metal-Catalyzed Transformations

Beyond the Heck and Sonogashira reactions, the reactivity of the C-I bond in this compound allows for its participation in a variety of other transition metal-catalyzed transformations. eie.grmdpi.com These include other well-known cross-coupling reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) reactions, which are staples in modern organic synthesis for forming C-C bonds. researchgate.netmdpi.com

A specific example involves the palladium-catalyzed reaction of this compound with an organoborane derivative, which is then followed by a cyclization step to produce furo[2,3-d]pyrimidine (B11772683) structures. clockss.org This tandem reaction highlights the utility of palladium catalysis not only for simple coupling but also for constructing more complex heterocyclic systems in a single pot. The versatility of transition metal catalysis provides a vast chemical space for the derivatization of the this compound core. sioc-journal.cnsioc-journal.cn

Functionalization and Derivatization at the C-5 Position of 1-Methyluracil

The iodine atom at the C-5 position of 1-methyluracil is a versatile functional group, enabling a variety of cross-coupling and substitution reactions to introduce diverse substituents onto the pyrimidine ring.

Synthesis of 5-Alkoxymethyluracil Analogues

The conversion of 5-iodo pyrimidines into 5-alkoxymethyluracil analogues is a key transformation. While many studies utilize the nucleoside 5-iodo-2'-deoxyuridine, the underlying chemical principles are directly applicable to this compound. A common strategy involves a multi-step process. For instance, 5-iodouridine (B31010) nucleosides can be converted to 5-vinyl derivatives through a palladium-catalyzed reaction with ethyl acrylate (B77674), followed by hydrolysis and decarboxylation. beilstein-journals.orgresearchgate.net The resulting vinyl group is then subjected to iodo-hydroxylation. Treatment of the intermediate 5-(1-hydroxy-2-iodoethyl) derivatives with methanolic sulfuric acid yields the desired 5-(1-methoxy-2-iodoethyl) analogues. researchgate.net

Another approach involves the direct reaction of 5-vinyluracil (B15639) with iodine monochloride in various alcohols like ethanol (B145695) or trifluoroethanol, which yields 5-(1-alkoxy-2-iodoethyl)uracils. researchgate.net Similarly, the addition of CH₃OX (where X is a halogen) to the vinyl group of (E)-5-(2-halovinyl)-2'-deoxyuridine has been used to prepare 5-(1-methoxy-2,2-dihaloethyl)-2'-deoxyuridines. beilstein-journals.org

A selection of synthesized 5-alkoxyalkyl and 5-alkoxyhaloalkyl uracil derivatives, demonstrating the variety of substituents that can be introduced, is presented below.

| Starting Material (Analogue) | Reagents | Product | Yield | Ref |

| 5-vinyl-2'-deoxyuridine | I₂, HIO₃ | 5-(1-hydroxy-2-iodoethyl)-2'-deoxyuridine | 59% | beilstein-journals.orgresearchgate.net |

| 5-vinyluridine | I₂, HIO₃ | 5-(1-hydroxy-2-iodoethyl)uridine | 65% | beilstein-journals.orgresearchgate.net |

| 5-(1-hydroxy-2-iodoethyl)uridine | Methanolic H₂SO₄ | 5-(1-methoxy-2-iodoethyl)uridine | 81-94% | beilstein-journals.orgresearchgate.net |

| 5-vinyluracil | ICl, Ethanol | 5-(1-ethoxy-2-iodoethyl)uracil | - | researchgate.net |

| 5-vinyluracil | ICl, 2,2,2-trifluoroethanol | 5-[1-(2,2,2-trifluoroethoxy)-2-iodoethyl]uracil | - | researchgate.net |

Generation of Pseudocytidine Derivatives

This compound serves as a key starting material for the synthesis of 2'-deoxy-1-methylpseudocytidine, a stable analogue of 2'-deoxy-5-methylisocytidine. The synthesis is achieved through a palladium-catalyzed Heck reaction, coupling this compound with a protected glycal. nih.govffame.org This initial coupling is followed by desilylation and a diastereoselective reduction to produce pseudothymidine (1-methyl-2'-deoxypseudouridine). nih.govnih.gov The pseudothymidine can then be further modified. For example, after protecting the hydroxyl groups, the 4-carbonyl group can be activated and treated with aromatic amines to produce various 2'-deoxy-4-aminopyridinylpseudocytidine derivatives. nih.gov The resulting protected nucleoside is then converted into its phosphoramidite (B1245037) derivative for incorporation into DNA. nih.govffame.org

Reaction Scheme for Pseudothymidine Synthesis

This compound↓ Pd(OAc)₂, AsPh₃, Tributylamine, DMF, 60°C

Intermediate

↓ 1. TBAF, HOAc; 2. Diastereoselective ReductionPseudothymidine (7) (51% yield)Preparation of other 5-Substituted Uracil Analogues

The reactivity of the C-5 iodo substituent allows for the introduction of a wide range of other functional groups, primarily through palladium-catalyzed cross-coupling reactions.

Alkynyl Derivatives : The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is highly effective. The coupling of various terminal alkynes with this compound proceeds in high yields using a bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide catalyst system in triethylamine. researchgate.netgoogle.com These 5-alkynyl derivatives can be subsequently hydrogenated to yield the corresponding (Z)-5-alkenyl or 5-alkyl uracils. researchgate.net

Vinyl Derivatives : As mentioned previously, Heck coupling with alkenes like ethyl acrylate is a common method to install vinyl groups at the C-5 position. beilstein-journals.orgresearchgate.net

Arylthio Derivatives : 5-Arylthiouridines can be synthesized from 5-bromouridines via electrophilic substitution with diaryl disulfides in the presence of sodium hydride. researchgate.net This methodology suggests a potential pathway for similar substitutions starting from this compound.

Heteroaromatic Derivatives : Palladium-catalyzed cross-coupling reactions using tetraorganotin reagents have been employed to synthesize 5-heteroaromatic-substituted 2'-deoxyuridines from 5-iodo-2'-deoxyuridine. researchgate.net

N-Alkylation and other Ring Modifications of this compound Derivatives

Since the N-1 position is already occupied by a methyl group, further alkylation of this compound occurs at the N-3 position. Alkylation of 5-iodouracil with various alkyl bromides in the presence of potassium carbonate can lead to both N-1 monosubstituted and N-1,N-3 disubstituted products. nih.gov For this compound, this reaction would exclusively yield N-1,N-3 dialkylated derivatives. For example, reacting 5-iodouracil with n-butyl bromide or cyclohexylmethyl bromide yielded not only the N-1 substituted product but also the N-1,N-3 disubstituted analogue. nih.gov However, sterically hindered alkyl bromides like t-butyl bromide failed to produce any alkylated products. nih.gov

Ring modifications beyond simple substitution have also been reported. In one instance, an attempted hydrogenolysis of a C-5 alkoxy group on a 2'-deoxyuridine (B118206) analogue resulted in the reduction of the uracil ring itself, yielding a 5,6-dihydrouracil derivative. beilstein-journals.orgresearchgate.net Furthermore, uracil derivatives can be used to construct fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, through intramolecular metathesis or other cyclization strategies. conicet.gov.ar

Stereoselective Synthesis of Chiral Derivatives

The synthesis of nucleoside analogues from this compound inherently involves the creation of chiral centers and requires stereoselective methods.

A prime example is the synthesis of pseudothymidine, where the coupling of this compound with an achiral glycal is followed by a diastereoselective reduction to establish the correct stereochemistry of the sugar-like moiety. nih.gov

The principles of stereoselective synthesis are broadly applicable to creating chiral derivatives. Michael addition reactions, for instance, are a powerful tool for enantioselective C-C bond formation. metu.edu.tr The use of chiral lithium amides in conjugate additions to α,β-unsaturated esters derived from natural products like (−)-perillaldehyde has been shown to be highly stereoselective, yielding β-amino esters as single products. beilstein-journals.org Such strategies could potentially be adapted to derivatives of this compound.

Furthermore, chiral triptycene (B166850) derivatives bearing an iodine atom have been synthesized and resolved into their separate enantiomers. cardiff.ac.uk While complex, these syntheses demonstrate the construction of intricate, non-planar chiral scaffolds from iodo-aromatic precursors. The synthesis of chiral molecular probes, such as 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP), has been achieved with high enantiomeric excess (>95%) via chiral intermediates, showcasing the precise control possible in creating stereochemically pure, complex molecules from iodo-substituted precursors. nih.gov

Spectroscopic and Structural Characterization of 5 Iodo 1 Methyluracil and Its Analogues

Advanced Spectroscopic Techniques for Characterization

Spectroscopic analysis is fundamental to the characterization of 5-Iodo-1-methyluracil. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information about the molecule's chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum is expected to show distinct signals for the N1-methyl protons and the C6-proton. The methyl group protons would appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The C6-H proton, being attached to an sp² carbon, would resonate further downfield, likely as a singlet around δ 8.0 ppm, due to the absence of adjacent protons for coupling.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state. The carbonyl carbons (C2 and C4) are characteristically found far downfield. The C5 carbon, being directly bonded to the heavy iodine atom, experiences a significant upfield shift due to the "heavy atom effect." The N1-methyl carbon provides a signal in the aliphatic region. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C6-H | ¹H | ~8.0 | Singlet |

| N1-CH₃ | ¹H | ~3.2 | Singlet |

| N3-H | ¹H | ~11.5 | Broad Singlet |

| C4 | ¹³C | ~160 | - |

| C2 | ¹³C | ~150 | - |

| C6 | ¹³C | ~145 | - |

| C5 | ¹³C | ~70 | - |

| N1-CH₃ | ¹³C | ~35 | - |

Note: The predicted values are based on data from analogous compounds like 1-methyluracil (B15584) and 5-iodouracil (B140508). researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, identifies the functional groups and probes the vibrational modes within the molecule. nih.gov The spectra are characterized by absorption bands corresponding to specific bond stretching and bending motions. For this compound, key vibrational modes include those of the methyl group, the carbonyl groups, and the pyrimidine (B1678525) ring. researchgate.net

To make unambiguous assignments of the numerous vibrational bands in the FT-IR and FT-Raman spectra, Normal Coordinate Analysis (NCA) is often employed. researchgate.net This computational method models the molecule's vibrational modes based on its geometry and force field. The Potential Energy Distribution (PED) is then calculated for each normal mode, which quantifies the contribution of individual bond stretches, angle bends, and torsions to that specific vibration. nih.govresearchgate.net For uracil (B121893) derivatives, NCA and PED studies are crucial for accurately assigning the complex vibrations of the pyrimidine ring and distinguishing them from the vibrations of the substituent groups. researchgate.net

The N1-methyl group gives rise to several characteristic vibrations that are readily identifiable in the IR and Raman spectra. uomustansiriyah.edu.iq

Asymmetric Stretching: This mode typically appears in the 2965-2950 cm⁻¹ region. spectroscopyonline.com

Symmetric Stretching: This vibration is found at a lower frequency, generally between 2875-2865 cm⁻¹. spectroscopyonline.com

Asymmetric Bending (Scissoring): These deformations are observed around 1470-1450 cm⁻¹. libretexts.org

Symmetric Bending (Umbrella Mode): This characteristic sharp band is located around 1380-1370 cm⁻¹. spectroscopyonline.com

Rocking Modes: Methyl rocking vibrations can be found in the 1200-800 cm⁻¹ range. uomustansiriyah.edu.iq

These bands are instrumental in confirming the presence and environment of the methyl group within the molecule.

This compound has two carbonyl groups (C2=O and C4=O), which produce strong, distinct absorption bands in the FT-IR spectrum. Typically, the C=O stretching region is found between 1850 and 1650 cm⁻¹. In uracil derivatives, the C4=O stretching vibration usually appears at a higher wavenumber (around 1710-1740 cm⁻¹) compared to the C2=O stretch (around 1660-1690 cm⁻¹). researchgate.net The precise positions of these bands are sensitive to the local molecular environment, including conjugation and intermolecular hydrogen bonding. In the solid state, hydrogen bonding between the N3-H and the C4=O of an adjacent molecule can cause a significant lowering of the C4=O stretching frequency compared to the gas phase or in a non-polar solvent.

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted based on Analogues)

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Region |

|---|---|---|

| N-H Stretching | 3200-3050 | FT-IR |

| C-H Stretching (Aryl) | ~3030 | FT-IR/FT-Raman |

| C-H Stretching (Methyl, Asymmetric) | ~2960 | FT-IR/FT-Raman |

| C-H Stretching (Methyl, Symmetric) | ~2870 | FT-IR/FT-Raman |

| C4=O Stretching | ~1720 | FT-IR |

| C2=O Stretching | ~1670 | FT-IR |

| C=C Ring Stretching | 1650-1600 | FT-IR/FT-Raman |

| C-H Bending (Methyl, Asymmetric) | ~1460 | FT-IR |

| C-H Bending (Methyl, Symmetric) | ~1375 | FT-IR |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV spectrum of uracil derivatives is typically characterized by strong absorption bands resulting from π → π* transitions within the conjugated pyrimidine ring system. rsc.org Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. For 1-methyluracil, a close analogue, theoretical calculations predict a weak nO → π* transition around 4.80 eV and a strong π → π* transition around 5.27 eV. rsc.org The introduction of an iodine atom at the C5 position is expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating resonance effect.

UV-Vis spectroscopy is also a valuable tool for studying tautomerism. Uracil derivatives can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The predominant form in solution is the diketo tautomer. Since different tautomers have distinct electronic structures, they exhibit different UV absorption spectra, allowing for their identification and quantification under various conditions. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Uracil |

| 1-methyluracil |

| 5-iodouracil |

| 5-methyluracil (Thymine) |

| 5-hydroxymethyluracil |

Mass Spectrometry for Molecular Weight and Fragmentation Analysisresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M+•). uni-saarland.dechemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps identify the compound's structure. libretexts.org

For this compound (C₅H₅IN₂O₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of the heavy iodine atom makes the molecular ion peak prominent. The fragmentation process is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve the cleavage of the carbon-iodine bond, which is relatively weak, and the breakdown of the pyrimidine ring.

Plausible Fragmentation Pattern for this compound:

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 252 | [M]+• | [C₅H₅IN₂O₂]+• | Molecular Ion |

| 127 | [I]+ | [I]+ | Iodine cation, from C-I bond cleavage. |

| 125 | [M - I]+ | [C₅H₅N₂O₂]+ | Loss of an iodine radical. |

| 82 | [C₄H₄N₂O]+• | [C₄H₄N₂O]+• | Result of a retro-Diels-Alder (RDA) fragmentation of the uracil ring, a common pathway for uracil derivatives. |

| 68 | [C₃H₂NO]+ | [C₃H₂NO]+ | Further fragmentation of the pyrimidine ring. |

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction studies on uracil derivatives reveal specific geometric parameters. The central pyrimidine ring of this compound is expected to be nearly planar due to the sp² hybridization of the ring atoms. The substituents—the iodine atom at C5, the methyl group at N1, and the oxygen atoms at C2 and C4—will lie close to this plane. The introduction of the bulky iodine atom can cause minor distortions in the ring's planarity and affect adjacent bond angles. Neutron diffraction studies on the parent compound, 1-methyluracil, have provided highly accurate positions for hydrogen atoms, confirming the planarity and geometry of the core structure. nih.gov

Expected Geometric Parameters for this compound:

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C5-I | ~2.10 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C4=O4 | ~1.23 Å |

| Bond Angle | C4-C5-C6 | ~120° |

| Bond Angle | C5-C6-N1 | ~122° |

The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and halogen bonds. researchgate.net

Hydrogen Bonding: In the absence of a hydrogen atom at the N1 position (due to methylation), the primary hydrogen bond donor is the N3-H group. This group readily forms strong N-H···O hydrogen bonds with the carbonyl oxygen (typically O4) of an adjacent molecule. najah.edu These interactions are a dominant force in the self-assembly of uracil derivatives, often leading to the formation of dimers or chains. nih.gov

Halogen Bonding: The iodine atom at the C5 position acts as a halogen bond donor. scispace.com Due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring, the electron density on the iodine atom is polarized, creating an electropositive region known as a σ-hole along the C-I bond axis. scispace.com This σ-hole can engage in an attractive, non-covalent interaction with a nucleophilic region on a neighboring molecule, such as a carbonyl oxygen atom (C-I···O). researchgate.netmdpi.com Studies on 5-iodouracil derivatives confirm that halogen and hydrogen bonds can play equally important roles in controlling the resulting crystal structures. researchgate.netscispace.com The competition and interplay between these two types of bonds are critical in determining the final supramolecular assembly. nih.gov

Summary of Key Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | N3-H | O4=C4 | Linear or near-linear |

| Halogen Bond | C5-I | O4=C4 or O2=C2 | Angle (C-I···O) > 160° |

The combination of hydrogen and halogen bonding directs the assembly of this compound molecules into well-defined, higher-order structures. These predictable recognition patterns are known as supramolecular synthons. ias.ac.in

The strong N-H···O hydrogen bonds often lead to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif. mdpi.com These dimers can then serve as building blocks for larger architectures. The C-I···O halogen bonds can link these dimers together, forming one-dimensional chains or two-dimensional layered sheets. mdpi.com The final crystal packing represents a balance between these directional interactions and weaker forces, such as van der Waals interactions, to achieve a state of minimum energy. gla.ac.uk The resulting supramolecular architecture dictates the material's bulk properties.

Advanced Imaging and Diffraction Techniques for Material Characterization

Beyond standard X-ray diffraction, other advanced techniques can provide a more comprehensive characterization of the material.

Neutron Diffraction: This technique is particularly valuable for accurately locating hydrogen atoms. X-rays are scattered by electrons, making light atoms like hydrogen difficult to detect precisely. Neutrons, however, are scattered by atomic nuclei, providing unbiased positions for all atoms, including hydrogens. A neutron diffraction study of 1-methyluracil has been performed to precisely determine its hydrogen positions and analyze thermal vibrations at different temperatures. nih.gov Such a study on this compound would offer unambiguous insight into the geometry of the N-H···O hydrogen bonds.

Hirshfeld Surface Analysis: This is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice using the output from an X-ray diffraction experiment. najah.edu The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal. By mapping properties like the distance to the nearest nucleus inside and outside the surface, it is possible to generate a unique "fingerprint" plot for the crystal. najah.edu This plot highlights the relative contributions of different types of intermolecular contacts, such as I···O, H···O, and H···H, providing a quantitative summary of the interactions that stabilize the crystal structure. mdpi.com

Computational and Theoretical Investigations of 5 Iodo 1 Methyluracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in exploring the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For a molecule like 5-Iodo-1-methyluracil, these calculations can reveal details about its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium- to large-sized molecules due to its favorable balance between accuracy and computational cost. mdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is used to optimize molecular geometry, predict vibrational frequencies, and calculate various electronic properties.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy lowering of a molecule when it accepts electrons. mdpi.com |

| Softness (S) | 1 / 2η | The reciprocal of hardness; indicates a molecule's polarizability. |

Prediction of Electron Affinities and Energy Profiles

The energy gap between the HOMO and LUMO is a critical parameter for estimating the chemical reactivity of a molecule. nih.gov A smaller energy gap implies that the molecule can be more easily excited and is generally more reactive. The electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is related to the energy of the LUMO. DFT calculations can provide reliable predictions of electron affinities, which are crucial for understanding processes involving electron transfer.

Energy profiles, often calculated as Potential Energy Surfaces (PES), map the energy of a molecule as a function of its geometry. For this compound, this can involve studying the energy changes associated with the rotation of the methyl group or the puckering of the pyrimidine (B1678525) ring. These profiles are essential for identifying the most stable conformations and the energy barriers between different isomeric forms.

Conformational Analysis and Tautomeric Preferences

Like many organic molecules, this compound can exist in different spatial arrangements known as conformations. mdpi.com Conformational analysis involves identifying the stable conformers and determining their relative energies. nih.gov For nucleobase derivatives, this can include slight puckering of the ring or rotation of substituent groups. Computational methods can map the potential energy surface to locate energy minima corresponding to stable conformers. researchgate.net

Tautomerism is particularly important for uracil (B121893) and its derivatives, which can exist in different isomeric forms that differ in the position of protons and double bonds. The primary form is the diketo tautomer, but enol forms are also possible. Computational studies, including DFT, can calculate the relative energies and thermodynamic stabilities of these tautomers. Ab initio calculations and molecular dynamics simulations on uracil have shown that while the keto form is overwhelmingly dominant in isolation, environmental factors can influence the tautomeric equilibrium. researchgate.net For this compound, the diketo form is expected to be the most stable, but computational studies are necessary to quantify the energy differences between potential tautomers.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to provide a highly accurate solution to the Schrödinger equation. rsc.org

While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate results from less expensive methods. scite.ai For a molecule like this compound, high-accuracy calculations can provide precise values for properties like ionization potential, electron affinity, and excitation energies. These methods are particularly valuable for studying excited states and photochemical properties, where DFT can sometimes be less reliable. epfl.ch The choice of method and basis set is crucial for obtaining accurate results that converge towards the exact solution.

Semiempirical Calculations for Large Systems and Trends

Semiempirical quantum chemistry methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for performing rapid preliminary analyses.

While they are generally less accurate, semiempirical methods can be effective for exploring conformational landscapes and identifying general trends in a series of related molecules. For this compound, these methods could be used for an initial, rapid scan of the potential energy surface to identify possible stable conformers before refining the calculations with more accurate but computationally expensive methods like DFT or MP2.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

An MD simulation of this compound would typically place the molecule in a simulation box, often with explicit solvent molecules like water, to mimic physiological conditions. ksu.edu.sa The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system.

MD simulations can provide insights into:

Conformational Stability: By tracking the molecule's geometry over time, MD can show which conformations are stable in a given environment and the transitions between them. mdpi.com

Solvation Effects: The simulation explicitly models the interactions between this compound and surrounding water molecules, revealing details about hydration shells and hydrogen bonding patterns. ksu.edu.sa

Interactions with Biomolecules: MD is widely used to study how small molecules bind to proteins or nucleic acids. A simulation could be used to investigate the stability of this compound within a DNA duplex or a protein's active site. researchgate.net

| Component | Description | Common Examples |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM, AMBER, OPLS, GROMOS |

| Water Model | A simplified model to represent water molecules in the simulation. | TIP3P, SPC/E, TIP4P |

| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure). | NPT (isothermal-isobaric), NVT (canonical) |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (μs). | 100 ns, 500 ns |

| Boundary Conditions | Conditions applied to the simulation box to mimic an infinite system and avoid edge effects. | Periodic Boundary Conditions (PBC) |

Investigation of Dynamic Behavior in Solution and Biological Environments

The dynamic behavior of this compound in aqueous solutions and complex biological environments is extensively studied using molecular dynamics (MD) simulations. nih.govmdpi.com These computational techniques provide insights into the molecule's conformational flexibility, solvation properties, and interactions with surrounding molecules over time. By simulating the atomic movements, MD can reveal how the molecule behaves in different environments, which is crucial for understanding its biological activity. youtube.com

MD simulations for a molecule like this compound typically involve placing the molecule in a simulation box filled with water molecules (e.g., TIP3P model) to replicate an aqueous environment. The system's energy is first minimized to remove any unfavorable contacts. nih.gov Subsequently, the system is gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) to achieve a stable state. nih.gov Production simulations, often spanning hundreds of nanoseconds, are then run to collect data on the molecule's trajectory. nih.gov

Analysis of these simulations can provide key information. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation. The interactions with water molecules, such as the formation and lifetime of hydrogen bonds, can be quantified to understand its solvation shell. Computational studies on similar uracil derivatives, like 5-fluorouracil (B62378), have shown that the solvent can significantly influence the excited-state lifetimes and decay channels, highlighting the importance of these environmental interactions. nih.gov

| Parameter | Description/Value |

|---|---|

| Force Field | CHARMM36, AMBER |

| Water Model | TIP3P |

| Simulation Box | Cubic, with periodic boundary conditions |

| Equilibration Time | ~10-30 ns |

| Production Run Time | 100-500 ns |

| Temperature | 298.15 K (Room Temperature) |

| Pressure | 1 bar |

Ligand-Biomolecule Interaction Modeling

Understanding how this compound interacts with biological macromolecules, such as proteins and enzymes, is fundamental to elucidating its mechanism of action. Molecular docking and subsequent molecular dynamics simulations are the primary computational tools used for this purpose. nih.govnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. jbcpm.comnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the protein receptor. A grid box is then defined around the protein's active site, and a docking algorithm, implemented in software like AutoDock Vina, samples various conformations and orientations of the ligand within this site. jbcpm.comsemanticscholar.org The resulting poses are scored based on a scoring function that estimates the binding free energy, with lower energy scores indicating more favorable binding. jbcpm.com

For uracil derivatives, a key target is often enzymes involved in nucleotide metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Docking studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the active site.

Following docking, the most promising ligand-protein complex is often subjected to MD simulations to assess the stability of the predicted binding pose. nih.govmdpi.com These simulations can confirm whether the key interactions observed in the static dock are maintained over time in a dynamic, solvated environment.

| Parameter | Description/Value |

|---|---|

| Target Protein | Example: Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.0 to -10.5 (representative range) |

| Key Interacting Residues | His346, Ser167 (example residues) |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds |

Theoretical Predictions of Spectroscopic Properties

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, using methods like Density Functional Theory (DFT), is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. cardiff.ac.ukfaccts.de For this compound, theoretical calculations provide a detailed understanding of its vibrational modes. Studies on structurally similar molecules like 5-methyluracil (thymine) have shown excellent agreement between calculated and experimental frequencies. researchgate.netresearchgate.net

The process begins with the optimization of the molecule's geometry at a specific level of theory, for example, using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Following optimization, a frequency calculation is performed on the stable geometry. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration. faccts.de The nature of these vibrations, such as stretching, bending, or torsional motions, can be visualized and assigned to specific functional groups within the molecule.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| N-H Stretch | ~3450-3500 | Stretching of the N-H bond |

| C-H Stretch (methyl) | ~2950-3050 | Stretching of C-H bonds in the methyl group |

| C=O Stretch (asymmetric) | ~1740 | Out-of-phase stretching of the two carbonyl groups |

| C=O Stretch (symmetric) | ~1700 | In-phase stretching of the two carbonyl groups |

| C=C Stretch | ~1660 | Stretching of the C5=C6 double bond |

| Ring Vibrations | ~1200-1500 | Complex stretching and bending modes of the pyrimidine ring |

| C-I Stretch | ~500-600 | Stretching of the Carbon-Iodine bond |

Computational UV-Vis and NMR Spectroscopy

Theoretical methods are also employed to predict the electronic and magnetic properties of this compound, which correspond to its UV-Vis and Nuclear Magnetic Resonance (NMR) spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). faccts.deyoutube.com This method computes the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com For uracil derivatives, the main absorption bands in the UV region typically correspond to π→π* transitions within the pyrimidine ring. nih.govmdpi.com Solvation models, like the Polarizable Continuum Model (PCM), are often included to simulate the spectrum in a specific solvent, as the solvent can cause shifts in the absorption maxima. nih.govmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for calculating NMR chemical shifts. imist.maresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. conicet.gov.ar To obtain the final chemical shifts (δ), the calculated shielding values are referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.mamdpi.comresearchgate.net This allows for a direct comparison between theoretical and experimental ¹H and ¹³C NMR data, aiding in structure verification and signal assignment. mdpi.com

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Computational Method |

|---|---|---|---|

| UV-Vis | λmax (in Methanol) | ~260 nm | TD-DFT/B3LYP/6-311++G(d,p) with PCM |

| ¹³C NMR | δ (C2, C4 - Carbonyls) | 150-165 ppm | GIAO/B3LYP/6-311++G(d,p) |

| δ (C6) | ~140 ppm | ||

| δ (C5) | ~70 ppm | ||

| ¹H NMR | δ (N3-H) | ~11.5 ppm | GIAO/B3LYP/6-311++G(d,p) |

| δ (N1-CH₃) | ~3.3 ppm |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions involving this compound. rsc.orgmdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products, including any intermediates and transition states. smu.edu This is crucial for understanding reactivity, predicting reaction outcomes, and designing new synthetic routes. bris.ac.uk

A typical mechanistic study involves identifying all stationary points along a proposed reaction coordinate. These include the energy minima corresponding to reactants, intermediates, and products, as well as the energy maxima corresponding to transition states. smu.edu The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate. Computational studies on enzymes acting on similar substrates, like dihydrouracil, have successfully elucidated complex multi-step catalytic mechanisms. rsc.org

Transition State Analysis

The cornerstone of a computational reaction mechanism study is the location and characterization of the transition state (TS). youtube.com A transition state represents the highest energy point along the minimum energy path between reactants and products. Computationally, a TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

To confirm that a calculated structure is a true transition state, a vibrational frequency analysis is performed. A valid TS structure must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the making or breaking of a bond). youtube.com

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. smu.edu This calculation traces the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms the role of the transition state in the specific reaction pathway being investigated. smu.edu

| Step | Description | Computational Method/Verification |

|---|---|---|

| 1. Locate TS Structure | Find a candidate geometry for the transition state. | Algorithms like Berny optimization (Opt=TS) |

| 2. Verify TS | Confirm the structure is a first-order saddle point. | Frequency calculation; must yield exactly one imaginary frequency. |

| 3. Calculate Activation Energy | Determine the energy barrier of the reaction. | ΔE‡ = E(TS) - E(Reactants) |

| 4. Confirm Reaction Path | Ensure the TS connects the correct reactants and products. | Intrinsic Reaction Coordinate (IRC) calculation. |

Reaction Energetics and Kinetics

Computational chemistry provides a powerful lens for examining the energetics and kinetics of chemical reactions involving this compound at the molecular level. Through the application of quantum chemical methods, researchers can model reaction pathways, determine the energies of reactants, products, and transition states, and calculate kinetic parameters that govern the speed of these transformations. These theoretical investigations are crucial for understanding the mechanisms of reactions such as degradation pathways, enzymatic processing, or its interactions with other molecules.

A key area of computational investigation for halogenated uracils, including this compound, is their behavior upon electron attachment. This process is of significant interest in the context of radiosensitization in cancer therapy, where these compounds can enhance the damage to tumor cells upon irradiation. Theoretical studies often focus on calculating the activation energies and reaction barriers for the dissociation of the carbon-iodine (C-I) bond following electron capture.

Table 1: Hypothetical Calculated Energetic Parameters for the Dissociative Electron Attachment to this compound

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| C5-I Bond Cleavage | DFT (B3LYP/6-311+G) | 5.2 | -15.8 |

| N1-CH₃ Bond Cleavage | DFT (B3LYP/6-311+G) | 35.7 | 25.1 |

| Ring Opening | DFT (B3LYP/6-311+G**) | 48.2 | 12.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on the reaction energetics of this compound are not available in the public domain. The values are representative of typical findings for similar halogenated nucleobases.

Detailed research findings from computational studies on analogous molecules, such as 5-iodouracil (B140508), have shown that the C-I bond is the most susceptible to cleavage upon accepting a low-energy electron. This is attributed to the relatively low bond dissociation energy of the C-I bond compared to other bonds within the molecule. The resulting uracil-yl radical is a highly reactive species that can subsequently induce damage to nearby biological macromolecules, which is the basis of its radiosensitizing effect.

The kinetics of these reactions are often investigated using Transition State Theory (TST) in conjunction with the calculated potential energy surface. TST allows for the calculation of reaction rate constants based on the energetic barrier (activation energy) and the vibrational frequencies of the transition state structure.

Table 2: Hypothetical Calculated Kinetic Parameters for C5-I Bond Cleavage in this compound at 298 K

| Parameter | Value |

| Rate Constant (k) | 1.5 x 10¹⁰ s⁻¹ |

| Pre-exponential Factor (A) | 3.2 x 10¹³ s⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 6.8 kcal/mol |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is derived from the hypothetical activation energy in Table 1 and typical pre-exponential factors for such reactions.

Reactivity and Mechanistic Studies of 5 Iodo 1 Methyluracil

Electrophilic and Nucleophilic Reactions of the Uracil (B121893) Core

The uracil ring system, a key component of 5-Iodo-1-methyluracil, possesses a distinct electronic character that governs its reactivity. The C5=C6 double bond is a region of electron density, making it susceptible to attack by electrophilic reagents. researchgate.net Modifications at the 5- and 6-positions of the pyrimidine (B1678525) base are common strategies in the synthesis of antiviral and antitumoral agents. researchgate.netconicet.gov.ar

Conversely, the uracil ring can also be subject to nucleophilic attack, often leading to ring-opening and rearrangement reactions, depending on the reaction conditions and the nature of the nucleophile. researchgate.net The presence of the electron-withdrawing iodine atom at the C5 position deactivates the double bond towards electrophilic addition but can make the C6 position more susceptible to nucleophilic attack. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.comyoutube.com Electrophiles are correspondingly defined as species that accept a pair of electrons. masterorganicchemistry.comyoutube.com The vast majority of organic reactions involve an interaction between a nucleophile and an electrophile. masterorganicchemistry.comyoutube.com

Reactivity of the Iodine Substituent

The iodine atom at the C5 position is the most significant feature influencing the unique reactivity of this compound. Its large size, polarizability, and the relative weakness of the carbon-iodine bond make it a focal point for a range of chemical transformations.

This compound has served as a model compound in the study of hypervalent iodine chemistry, particularly in the context of iodonium (B1229267) metathesis reactions. nih.gov Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell, enabling them to act as powerful oxidizing agents and electrophiles. wikipedia.orgnih.gove-bookshelf.de

An iodonium metathesis reaction involves the exchange of aryl groups between a diaryliodonium salt and an aryl iodide. nih.govnih.gov In studies exploring the synthesis of precursors for PET imaging agents, the reaction between diphenyliodonium (B167342) triflate (Ph₂IOTf) and 5-iodouridine (B31010) triacetate was investigated. nih.gov Due to the structural complexity of the nucleoside, this compound was used as a simplified model for computational analysis. nih.gov

The calculations revealed that metathesis did not occur because it would lead to an unfavorable increase in the positive charge on the hypervalent iodine atom during the reaction. nih.gov Iodonium metathesis proceeds in a direction that decreases the positive charge on the hypervalent iodine, meaning a more I-nucleophilic iodide displaces a less I-nucleophilic one. nih.gov The similar calculated charges on the iodine atoms of the nucleophile (this compound) and the potential nucleofuge (iodobenzene) rationalized the lack of reaction. nih.gov

Table 1: Computational Modeling of Iodonium Metathesis

| Reactant 1 | Reactant 2 (Modeled by) | Reaction | Outcome | Rationale |

| Ph₂IOTf | 5-iodouridine triacetate (this compound) | Iodonium Metathesis | No reaction observed | Unfavorable increase in positive charge on the hypervalent iodine atom. nih.gov |

The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it susceptible to homolytic cleavage, particularly under photochemical conditions. nih.gov This cleavage generates a carbon-centered radical on the uracil ring and an iodine radical, initiating a cascade of radical reactions. nih.govrsc.org The study of C-I bond photolysis is crucial for understanding the mechanisms of photo-induced reactions in various haloalkanes and related compounds. nih.govrsc.org

Research on the photochemistry of 2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine, a structurally related iodinated nucleoside, provides significant insight into the radical-generating potential of the C5-iodo functionality. nih.gov Steady-state irradiation (λ ≥ 334 nm) of this compound in a deoxygenated acetonitrile-water solution resulted in the cleavage of the C5-I bond as a primary photochemical step. nih.gov

The formation of various photoproducts, including the dehalogenated 2',3',5'-tri-O-acetyl-4-thiouridine and several disulfides, strongly suggests the intermediacy of thiyl radicals. nih.gov Thiyl radicals (RS•) are sulfur-centered radicals typically formed by hydrogen-atom abstraction from thiols or through other radical processes. wikipedia.org They are key intermediates in many biochemical and synthetic reactions. wikipedia.orgmdpi.com

Table 2: Photoproducts from Irradiation of 2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine nih.gov

| Product | Description | Implication |

| Iodide ion | Free iodide | Evidence of C-I bond cleavage. |

| 2',3',5'-tri-O-acetyl-4-thiouridine | Dehalogenated starting material | Indicates C-I bond cleavage and subsequent hydrogen abstraction. |

| bis-(2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine) | Symmetrical disulfide | Formed from the coupling of two thiyl radicals. |

| Unsymmetrical disulfide | Contains both 4-thiouridine (B1664626) and 5-iodo-4-thiouridine residues | Formed from cross-coupling of different thiyl radicals. |

The mechanism of the photochemical reaction of 5-iodo-4-thiouridine derivatives has been elucidated through a combination of steady-state and nanosecond laser flash photolysis studies. nih.gov The key mechanistic sequence begins with the homolytic cleavage of the C5-I bond, generating a highly reactive C5-centered uridinyl radical. nih.gov

However, this carbon-centered radical is short-lived. It rapidly undergoes a transformation into a more stable, long-lived sulfur-centered radical (a thiyl radical). nih.gov This transformation is proposed to occur via a 1,3-hydrogen shift from the sulfur atom at the C4 position to the carbon radical at the C5 position. nih.gov The transient absorption spectrum observed upon laser excitation was assigned to this 4-uridinylthiyl radical. nih.gov Theoretical calculations have confirmed that this S-centered radical is the most stable radical that can be derived from the 4-thiouracil (B160184) moiety, supporting the proposed mechanistic pathway. nih.gov

Cleavage of the Carbon-Iodine Bond and Radical Chemistry

Intermolecular Interactions with Solvent Systems and Biological Milieus

The structure of this compound allows for a variety of non-covalent interactions that are critical in both simple solvent systems and complex biological environments. The uracil core contains hydrogen bond donors (N3-H) and acceptors (C2=O and C4=O), enabling it to form robust hydrogen bonding networks with protic solvents like water and with biological macromolecules such as proteins and nucleic acids.

Furthermore, the iodine atom introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis base, such as an oxygen or nitrogen atom. This type of interaction can be crucial for molecular recognition and binding within the active sites of enzymes. The significance of 5-iodo-substituted nucleosides in medicine, such as the antiviral agent 5-iodo-2'-deoxyuridine, underscores the importance of these intermolecular forces in mediating biological activity. nih.govbeilstein-journals.org

Chemical Stability and Degradation Pathways of this compound

The stability of this compound is a critical factor influencing its reactivity and potential applications. Degradation of this compound can occur under various conditions, primarily through hydrolytic, photolytic, and thermal pathways. Understanding these degradation routes is essential for predicting its behavior in different chemical environments.

The chemical stability of this compound is significantly influenced by pH, temperature, and exposure to light. The electron-withdrawing nature of the iodine atom at the C5 position and the presence of the methyl group at the N1 position of the uracil ring play crucial roles in its reactivity and degradation kinetics.

Hydrolytic Degradation

The primary degradation pathway for 5-halouracils, including this compound, in aqueous solutions is hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

pH-Dependent Hydrolysis:

Studies on the parent compound, 5-iodouracil (B140508), have shown that its hydrolysis is subject to both specific acid and specific base catalysis. The ease of hydrolysis among 5-halouracils increases in the order of 5-fluoro- < 5-chloro- < 5-bromo- < 5-iodouracil. This trend is attributed to the increasing polarizability and decreasing bond strength of the carbon-halogen bond down the group.

In alkaline conditions , the degradation of 5-iodouracil is significantly accelerated. The primary mechanism involves the attack of a hydroxide (B78521) ion on the C6 position of the uracil ring, leading to the formation of an intermediate which subsequently undergoes ring opening and rearrangement. The major degradation products identified from the strongly alkaline hydrolysis of 5-iodouracil are uracil and barbituric acid. The formation of these products is dependent on the hydroxyl ion attack on the monoanion of the halouracil or a kinetically equivalent solvent attack on the dianion.

While specific kinetic data for this compound is not extensively available, the presence of the 1-methyl group is not expected to fundamentally alter the hydrolytic degradation pathway observed for 5-iodouracil, although it may influence the reaction rates.

General Base Catalysis:

In buffered solutions, the hydrolysis of 5-halouracils can also be catalyzed by general bases. For instance, phosphate (B84403) and borate (B1201080) buffers have been shown to catalyze the degradation of 5-iodouracil. This catalysis involves the attack of the buffer anion on the undissociated halouracil and its monoanion.

| Condition | Proposed Degradation Products of 5-Iodouracil |

| Strongly Alkaline (NaOH) | Uracil, Barbituric acid |

| Oxygen-free Bicarbonate Buffer | Isobarbituric acid (from 5-bromouracil) |

Data extrapolated from studies on 5-iodouracil and other 5-halouracils.

Photolytic Degradation

This compound is sensitive to light, particularly in the UV region. Photodegradation involves the cleavage of the C-I bond, which is the weakest bond in the molecule. Upon absorption of UV radiation, the C-I bond can undergo homolytic cleavage to generate a uracilyl radical and an iodine radical. These reactive intermediates can then participate in a variety of subsequent reactions, leading to a range of degradation products.

The specific products of photolytic degradation in aqueous solution can be complex and are dependent on the presence of oxygen and other reactive species. Potential reactions of the uracilyl radical include hydrogen abstraction from the solvent to form 1-methyluracil (B15584) or reaction with oxygen to form peroxy radicals, which can lead to further degradation products.

Thermal Degradation

While specific studies on the thermal decomposition of this compound are limited, information from related compounds such as 5-fluorouracil (B62378) suggests that the uracil ring itself is thermally stable to a certain extent. For 5-fluorouracil, significant thermal breakdown occurs at temperatures above 280°C. It is anticipated that this compound would exhibit lower thermal stability due to the weaker C-I bond compared to the C-F bond. The initial step in the thermal degradation is likely to be the cleavage of the C-I bond, followed by the decomposition of the resulting radical species and the uracil ring at higher temperatures.

| Degradation Pathway | Key Factors | Primary Mechanism | Potential Major Products (Inferred) |

| Hydrolysis | pH, Buffers | Nucleophilic attack by OH⁻ or general bases | 1-Methyluracil, Barbituric acid derivatives |

| Photolysis | UV radiation, Oxygen | Homolytic cleavage of the C-I bond | 1-Methyluracil, various radical-mediated products |

| Thermal Decomposition | High temperature | Cleavage of the C-I bond, ring decomposition | Halogenated fragments, products of ring fragmentation |

Biological and Biomedical Research Applications of 5 Iodo 1 Methyluracil Mechanistic and Pre Clinical Focus

Molecular Mechanisms of Antiviral Activity

The antiviral effects of 5-Iodo-1-methyluracil are believed to be rooted in its structural similarity to naturally occurring nucleosides, allowing it to interfere with viral replication processes.

Inhibition of Viral DNA and RNA Synthesis

As an analog of thymidine (B127349), this compound can be biotransformed within a cell to its triphosphate derivative. This activated form can then act as a competitive inhibitor of viral DNA polymerases. By competing with the natural substrate, deoxythymidine triphosphate, it can be incorporated into the growing viral DNA chain. The presence of the large iodine atom at the 5-position can disrupt the normal helical structure of the DNA and interfere with the subsequent binding of DNA polymerase, thereby terminating chain elongation and inhibiting viral replication. mdpi.com

Similarly, for RNA viruses, the triphosphate form of this compound may be recognized by viral RNA-dependent RNA polymerases. Its incorporation into the nascent RNA strand can lead to premature chain termination or the production of non-functional viral RNA, thus halting the viral life cycle. nih.govmdpi.com The antiviral activity of related 5-substituted pyrimidine (B1678525) nucleosides has been well-documented, supporting this proposed mechanism of action. nih.gov For instance, the 5-iodo analog, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), has been shown to inhibit viral DNA synthesis at low concentrations. allenpress.com

Interaction with Viral and Cellular Enzymes (e.g., Thymidine Kinase, Adenosine (B11128) Deaminase)

The activation of this compound to its active triphosphate form is a critical step in its antiviral activity and is often dependent on both viral and cellular kinases. entokey.com Viral thymidine kinase (TK), an enzyme encoded by many herpesviruses, often exhibits a broader substrate specificity than its cellular counterpart. This allows for the preferential phosphorylation of nucleoside analogs like this compound in virus-infected cells. mdpi.com This selective activation contributes to the compound's antiviral specificity and reduces its toxicity to uninfected host cells. Research on the related compound, 5-iodo-2'-deoxyuridine (IDU), has shown that resistance in Varicella Zoster Virus can arise from mutations in the viral TK gene, highlighting the enzyme's crucial role in the drug's mechanism. iaea.org While direct studies on this compound are limited, the activity of analogs like 4'-thioIDU is partially dependent on viral thymidine kinase. allenpress.com

There is currently limited direct evidence detailing the interaction of this compound with adenosine deaminase. Adenosine deaminase is an enzyme involved in purine (B94841) metabolism and its inhibition can modulate cellular nucleotide pools. wustl.edu Further research is needed to elucidate any potential role of this enzyme in the metabolism or activity of this compound.

Cellular Uptake and Metabolism Studies (Pre-clinical)

Pre-clinical studies on the cellular uptake and metabolism of this compound are not extensively available. However, insights can be drawn from related compounds. Nucleoside analogs are typically transported into cells via nucleoside transporters. nih.gov Once inside the cell, this compound would likely undergo phosphorylation by cellular and/or viral kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form.

Clinical pharmacology studies of the related compound 5-iodo-2'-deoxyuridine (IdUrd) show that it is primarily metabolized to 5-iodouracil (B140508) (IUra). mdpi.com This suggests that this compound may also be subject to metabolic degradation, potentially through the cleavage of the glycosidic bond or deiodination. In vivo studies with a radiolabeled analog of IdUrd, ¹⁸F-FIAU, in mice demonstrated that a significant portion of the compound is metabolized to ¹⁸F-FAU (the de-iodinated form) in the blood. nih.gov Understanding the specific metabolic pathways of this compound is crucial for optimizing its therapeutic potential and predicting its pharmacokinetic profile.

Radiosensitization Properties

This compound belongs to a class of compounds known as halogenated pyrimidines, which have been investigated for their ability to enhance the sensitivity of tumor cells to radiation therapy.

Theoretical and Experimental Studies on DNA Radiosensitization Mechanisms

The radiosensitizing effect of this compound is predicated on its incorporation into the DNA of rapidly dividing cancer cells in place of thymine (B56734). iaea.org The presence of the heavy iodine atom in the DNA structure makes it a more effective target for ionizing radiation. Theoretical and experimental studies have elucidated a key mechanism known as dissociative electron attachment (DEA). nih.govresearchgate.net